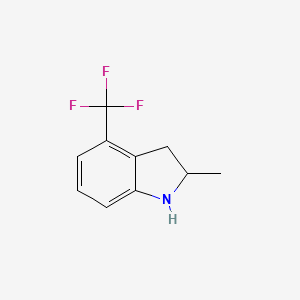
2-Methyl-4-(trifluoromethyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(trifluoromethyl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-3-nitroaniline with trifluoromethylating agents, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(trifluoromethyl)indoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological activities . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-trifluoromethylindole: Similar structure but without the 2-methyl group, affecting its reactivity and applications.
2,3-dihydro-1H-indole: Lacks both the methyl and trifluoromethyl groups, leading to distinct properties.
Uniqueness
The presence of both the 2-methyl and 4-trifluoromethyl groups in 2-Methyl-4-(trifluoromethyl)indoline makes it unique.
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
2-methyl-4-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H10F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-4,6,14H,5H2,1H3 |
InChI-Schlüssel |
FFFZZGFSBBDKNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=CC=C2N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
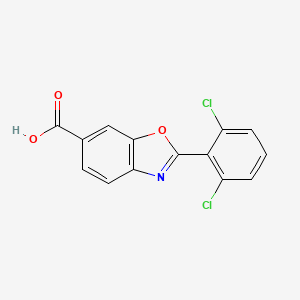

![[3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8698251.png)
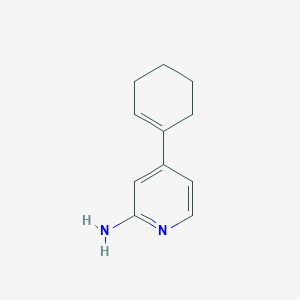
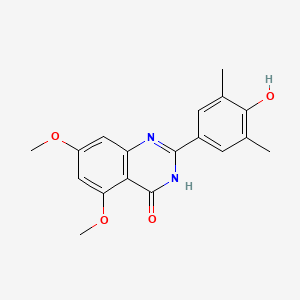
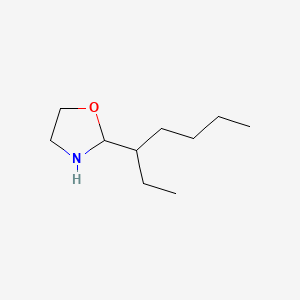
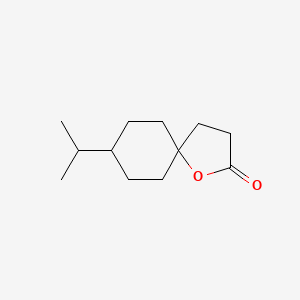
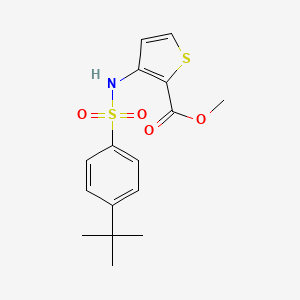
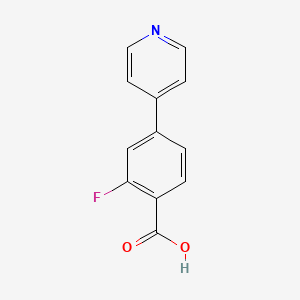
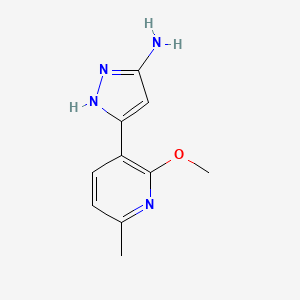
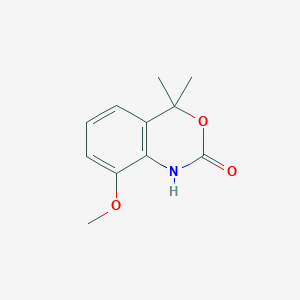
![2-[(6-Bromo-2-pyridyl)oxy]-N,N-dimethylethanamine](/img/structure/B8698305.png)


